molecular formula C19H13ClO4 B2573235 6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-96-1

6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2573235
CAS No.: 690214-96-1
M. Wt: 340.76
InChI Key: AMLSIAZBFXUDEH-FNORWQNLSA-N
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Description

6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a chemical compound with potential therapeutic and industrial applications. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
  • 6-chloro-3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Uniqueness

6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the methoxyphenyl moiety contributes to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-23-15-4-2-3-12(9-15)5-7-17(21)16-11-13-10-14(20)6-8-18(13)24-19(16)22/h2-11H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSIAZBFXUDEH-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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